HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31142-90-2 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-1-7(2-4-8)6-16-13-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI Key |
DOQIWRIDEMRJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Elucidating Reaction Mechanisms and Chemical Transformations of 1 P Chlorobenzyl Oxy Hydantoin Analogues
Mechanistic Insights into the Formation of the N-1-Oxy-p-Chlorobenzyl Linkage in Hydantoins
The formation of the N-1-Oxy-p-Chlorobenzyl linkage in hydantoins is a crucial step in the synthesis of this particular class of compounds. Generally, the synthesis of N-substituted hydantoins can be challenging due to the presence of two nucleophilic nitrogen atoms, N-1 and N-3, within the hydantoin (B18101) ring. rsc.orgrsc.org The N-3 proton is typically more acidic, leading to preferential alkylation or acylation at this position under basic conditions. rsc.orgjst.go.jp
To achieve selective N-1 substitution, specific strategies are often employed. One approach involves the protection of the more reactive N-3 position prior to the introduction of the desired substituent at N-1. rsc.org For instance, a Michael addition of hydantoin to acrylonitrile (B1666552) can selectively protect the N-3 position. rsc.org Following this, the N-1 position can be targeted for substitution.
Another strategy involves the use of bulky silyl (B83357) groups to sterically hinder the N-3 position, thereby directing the incoming electrophile to the N-1 position. rsc.org The synthesis of 1-((p-chlorobenzyl)oxy)-hydantoin would likely involve the reaction of a suitable hydantoin precursor with a p-chlorobenzyl-containing electrophile, such as p-chlorobenzyl chloride or a related derivative, under conditions that favor N-1 substitution. The "oxy" linkage suggests that the p-chlorobenzyl group is attached to the N-1 nitrogen via an oxygen atom, indicating the use of a reagent like p-chlorobenzyloxyamine or a similar synthon in the reaction. The precise mechanism would depend on the specific reactants and conditions but would generally proceed through a nucleophilic substitution pathway where the N-1 nitrogen of the hydantoin ring attacks the electrophilic carbon of the p-chlorobenzyl group.
Reactivity Profiles of the Hydantoin Ring System Bearing an N-1 p-Chlorobenzyloxy Substituent
The presence of the N-1 p-chlorobenzyloxy substituent significantly influences the reactivity of the hydantoin ring. This substituent can exert both electronic and steric effects, modulating the reactivity of other positions on the ring, particularly the N-3 position and the C-5 position.
With the N-1 position occupied by the p-chlorobenzyloxy group, the reactivity of the N-3 position becomes the primary focus for further functionalization. The electronic nature of the N-1 substituent can influence the acidity of the N-3 proton. The p-chlorobenzyl group, with its electron-withdrawing chlorine atom, can potentially increase the acidity of the N-3 proton, making it more susceptible to deprotonation and subsequent reaction with electrophiles.
However, the steric bulk of the p-chlorobenzyloxy group can also play a significant role. This group can sterically hinder the approach of reagents to the N-3 position, potentially reducing its reactivity compared to an unsubstituted or smaller N-1 substituent. The selectivity of reactions at the N-3 position will therefore be a balance between these electronic and steric factors. For instance, in alkylation or acylation reactions at the N-3 position, the choice of base and electrophile will be critical in achieving the desired transformation. Studies on related N-1 substituted hydantoins have shown that selective N-3 alkylation can be achieved under various basic conditions. jst.go.jp
Furthermore, the p-chlorobenzyl group itself can serve as a handle for further modifications, a concept that will be explored in more detail in section 3.4. The presence of the chlorine atom on the benzyl (B1604629) ring offers a site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This opens up possibilities for creating a diverse library of 1-((p-chlorobenzyl)oxy)-hydantoin analogues with varied properties.
Transformations Involving the p-Chlorobenzyl Moiety for Downstream Chemical Derivatization.sci-toys.comtandfonline.comopenmedscience.comresearchgate.net
The p-chlorobenzyl moiety of 1-((p-chlorobenzyl)oxy)-hydantoin is not merely a passive substituent; it represents a versatile platform for further chemical diversification. The chlorine atom on the aromatic ring is a key functional group that can participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
These reactions allow for the introduction of a wide array of substituents at the para-position of the benzyl group, leading to a diverse range of derivatives. For example, Suzuki coupling can be used to introduce new aryl or heteroaryl groups, Sonogashira coupling can be used to introduce alkynyl groups, and Buchwald-Hartwig amination can be used to introduce nitrogen-based functionalities. These transformations provide a powerful tool for structure-activity relationship (SAR) studies and for the optimization of the biological properties of these compounds.
Below is a table summarizing potential downstream derivatizations of the p-chlorobenzyl moiety:
| Reaction Type | Reagent | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid | Biaryl |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Arylamine |
| Stille Coupling | Organostannane | Aryl-substituted group |
| Heck Reaction | Alkene | Arylalkene |
| Cyanation | Cyanide source | Arylnitrile |
These transformations significantly expand the chemical space accessible from 1-((p-chlorobenzyl)oxy)-hydantoin, enabling the synthesis of a wide variety of analogues for further investigation.
Advanced Spectroscopic and Structural Characterization of 1 P Chlorobenzyl Oxy Hydantoin Architectures
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure and conformational preferences of 1-((p-chlorobenzyl)oxy)-hydantoin in solution. nih.govresearchgate.netbbhegdecollege.com Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom within the molecule. organicchemistrydata.orgethernet.edu.et
¹H NMR Spectroscopy: The proton NMR spectrum of 1-((p-chlorobenzyl)oxy)-hydantoin displays characteristic signals that can be assigned to the distinct protons in the molecule. The aromatic protons of the p-chlorobenzyl group typically appear as two doublets in the aromatic region, a result of the para-substitution pattern. The benzylic protons (CH₂) and the methylene (B1212753) protons of the hydantoin (B18101) ring (CH₂) exhibit distinct chemical shifts, providing crucial information about their electronic environment. The N-H protons of the hydantoin ring are also observable and their chemical shifts can be sensitive to solvent and concentration, indicating their involvement in hydrogen bonding. nih.gov Conformational analysis can be further refined by studying vicinal coupling constants (³J) between protons, which can help determine dihedral angles and thus the preferred spatial arrangement of different parts of the molecule. orientjchem.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. c13nmr.atopenmedscience.com The carbonyl carbons (C=O) of the hydantoin ring are typically found at the downfield end of the spectrum. The chemical shifts of the aromatic carbons, the benzylic carbon, and the hydantoin ring carbons provide a complete carbon skeleton of the molecule. Isotope labeling studies, where specific carbon atoms are replaced with ¹³C, can be a powerful tool for unambiguous signal assignment and for tracing metabolic pathways if the compound were used in biological studies. openmedscience.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Hydantoin Derivative This table presents hypothetical data for illustrative purposes, as specific experimental data for the titled compound was not available in the search results.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.35 (d, J = 8.5 Hz, 2H) | 134.5 |
| Aromatic-H | 7.28 (d, J = 8.5 Hz, 2H) | 129.0 |
| O-CH₂-Ar | 5.10 (s, 2H) | 72.5 |
| Hydantoin-CH₂ | 4.15 (s, 2H) | 55.0 |
| Hydantoin-NH | 8.20 (s, 1H), 10.50 (s, 1H) | - |
| Hydantoin-C=O | - | 172.0 |
| Hydantoin-C=O | - | 157.5 |
| Aromatic-C-Cl | - | 135.0 |
| Aromatic-C-CH₂ | - | 128.0 |
Vibrational Spectroscopy (FT-IR, Raman) for Analyzing Molecular Bonding and Conformational States
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive means to probe the molecular vibrations of 1-((p-chlorobenzyl)oxy)-hydantoin. mdpi.comnih.gov These methods provide a "fingerprint" of the molecule, revealing information about its functional groups, bonding, and conformational states. upi.eduupi.edu
FT-IR Spectroscopy: The FT-IR spectrum of 1-((p-chlorobenzyl)oxy)-hydantoin is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. nih.gov Key expected absorptions include:
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 2800 and 3100 cm⁻¹.
C=O stretching: The hydantoin ring possesses two carbonyl groups, which are expected to give rise to strong absorption bands in the range of 1700-1800 cm⁻¹. The exact positions can be sensitive to the electronic environment and hydrogen bonding.
C-N stretching: These vibrations are typically found in the 1200-1350 cm⁻¹ region. esisresearch.org
C-O stretching: The C-O-N linkage will have characteristic stretching vibrations.
C-Cl stretching: A band corresponding to the carbon-chlorine bond of the p-chlorobenzyl group is expected in the lower frequency region of the spectrum. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds. For 1-((p-chlorobenzyl)oxy)-hydantoin, Raman spectroscopy would be particularly useful for observing the C-C stretching vibrations within the aromatic ring and the C-Cl stretch. nih.gov
The combination of FT-IR and Raman spectroscopy, along with computational modeling, can lead to a detailed assignment of the vibrational modes and a deeper understanding of the molecule's conformational landscape. nih.gov
Table 2: Expected Key Vibrational Frequencies for 1-((p-Chlorobenzyl)oxy)-Hydantoin This table presents expected frequency ranges based on general spectroscopic principles, as specific experimental data for the titled compound was not available in the search results.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=O Stretch (Hydantoin) | 1700 - 1800 | FT-IR |
| C-N Stretch | 1200 - 1350 | FT-IR |
| C-O Stretch | 1000 - 1200 | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of 1-((p-chlorobenzyl)oxy)-hydantoin and for elucidating its structure through the analysis of its fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. miamioh.edu
For 1-((p-chlorobenzyl)oxy)-hydantoin, key fragmentation pathways would likely involve:
Cleavage of the benzylic C-O bond: This would lead to the formation of a p-chlorobenzyl cation or a hydantoin-oxy radical, and vice versa.
Loss of the p-chlorobenzyl group: This would result in a fragment corresponding to the protonated hydantoin-oxy moiety.
Fragmentation of the hydantoin ring: The hydantoin ring itself can break apart in characteristic ways, for example, through the loss of CO or HNCO.
Loss of a chlorine atom: This is another possible fragmentation pathway from the p-chlorobenzyl group.
Tandem mass spectrometry (MS/MS) techniques can be employed to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing its further fragmentation. This provides detailed structural information and helps in the unambiguous identification of the compound.
Table 3: Predicted Major Fragments in the Mass Spectrum of 1-((p-Chlorobenzyl)oxy)-Hydantoin This table presents predicted fragments based on common fragmentation patterns, as specific experimental data for the titled compound was not available in the search results.
| Fragment | Structure | m/z (for ³⁵Cl isotope) |
| Molecular Ion [M]⁺ | C₁₀H₉ClN₂O₃⁺ | 240 |
| [M - Cl]⁺ | C₁₀H₉N₂O₃⁺ | 205 |
| [p-chlorobenzyl]⁺ | C₇H₆Cl⁺ | 125 |
| [hydantoin-O]⁺ | C₃H₃N₂O₂⁺ | 99 |
X-ray Crystallography for Solid-State Structure Determination, Intermolecular Interactions, and Hydrogen Bonding Networks
X-ray crystallography is the definitive method for determining the three-dimensional structure of 1-((p-chlorobenzyl)oxy)-hydantoin in the solid state. wordpress.comomu.edu.trnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms (including hydrogen atoms in high-resolution studies) can be determined. researchgate.netnih.gov
This technique provides a wealth of information, including:
Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.
Conformation: The solid-state conformation of the molecule, including the planarity of the hydantoin ring and the orientation of the p-chlorobenzyl group, can be precisely determined.
Intermolecular interactions: X-ray crystallography reveals how the molecules pack in the crystal lattice and the nature of the intermolecular forces that hold them together. nih.gov
The crystal structure provides a static picture of the molecule in the solid state, which can be compared with the dynamic information obtained from NMR studies in solution to gain a comprehensive understanding of the molecule's structural properties.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (where applicable to specific derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. nih.gov While 1-((p-chlorobenzyl)oxy)-hydantoin itself is not chiral, derivatives with a stereocenter, for instance, at the 5-position of the hydantoin ring, would be chiral and would exhibit optical activity.
For such chiral derivatives, chiroptical spectroscopy would be used to:
Determine enantiomeric purity: The magnitude of the optical rotation or the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. researchgate.net
Determine the absolute configuration: By comparing the experimental chiroptical spectra with those of reference compounds of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of the chiral center can be determined. rsc.orgnih.gov
NMR spectroscopy can also be used to determine enantiomeric purity and absolute configuration through the use of chiral derivatizing agents or chiral solvating agents. researchgate.netscholaris.ca These agents interact differently with the two enantiomers, leading to the formation of diastereomeric species that can be distinguished by NMR.
Theoretical and Computational Chemistry Investigations of N 1 Functionalized Hydantoins
Quantum Chemical Calculations on the Electronic Structure of 1-((p-Chlorobenzyl)oxy)-Hydantoin
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-((p-chlorobenzyl)oxy)-hydantoin. These methods map out the distribution of electrons and energy levels within the molecule, which are key determinants of its physical and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For hydantoin (B18101) derivatives, DFT calculations consistently show that the diketo tautomer is the most energetically stable form. orientjchem.org The geometry is optimized by finding the minimum energy structure, and subsequent frequency calculations confirm that this structure is a true minimum. mdpi.com
The introduction of a 1-((p-chlorobenzyl)oxy) substituent influences the geometry of the hydantoin ring. The bond lengths and angles around the N-1 nitrogen atom adjust to accommodate the steric bulk and electronic effects of this group. Theoretical calculations on similar heterocyclic compounds have demonstrated a strong correlation between DFT-calculated bond lengths and angles and those determined experimentally through X-ray crystallography. nih.govorientjchem.org
Table 1: Representative Optimized Geometrical Parameters for a 1-Substituted Hydantoin Ring (DFT) Note: This table provides illustrative data for a generic 1-substituted hydantoin ring based on computational studies. Actual values for 1-((p-chlorobenzyl)oxy)-hydantoin would require specific calculation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | C5-N1-C2 | 112.0 |
| C2=O | 1.22 | N1-C2-N3 | 108.0 |
| C2-N3 | 1.39 | C2-N3-C4 | 111.5 |
| N3-C4 | 1.46 | N3-C4-C5 | 103.0 |
| C4-C5 | 1.54 | C4-C5-N1 | 105.5 |
| C4=O | 1.21 |
DFT calculations also predict the energetic stability of different isomers and tautomers. For substituted benzimidazole (B57391) derivatives, amido forms were found to be significantly more stable than their amidic acid counterparts. mdpi.com This principle of identifying the most stable tautomer is crucial for understanding the compound's prevalent form under physiological or reaction conditions.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-((p-chlorobenzyl)oxy)-hydantoin, the HOMO is expected to be localized over the electron-rich regions of the molecule, including the hydantoin ring and the oxygen atom, while the LUMO may be distributed across the p-chlorobenzyl group and the carbonyl carbons. The presence of the electronegative chlorine atom and the aromatic ring in the substituent can modulate the energies of these orbitals.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies Note: These descriptors are derived from FMO energies and provide a quantitative measure of reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of the electrophilic character of a species. |
Studies on other molecules show that a narrow frontier orbital gap is indicative of charge transfer interactions within the molecule and high chemical reactivity. nih.gov
The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. nih.gov
In hydantoin systems, the N-1 and N-3 atoms typically carry the most negative charge. arabjchem.org The introduction of the 1-((p-chlorobenzyl)oxy) group alters this charge distribution due to its electronic properties. NBO analysis reveals the nature of bonding and the extent of electron delocalization within the molecule. nih.gov
Table 3: Representative NBO Charges on Hydantoin Ring Atoms Note: This table is based on published data for various 1-substituted hydantoins and illustrates general trends. arabjchem.org The p-chlorobenzyl group would further influence these values.
| Atom | Charge (a.u.) |
| N1 | -0.45 to -0.55 |
| C2 | +0.60 to +0.70 |
| N3 | -0.50 to -0.60 |
| C4 | +0.55 to +0.65 |
| C5 | -0.10 to -0.20 |
Computational Modeling of Reaction Pathways and Transition States for Key Synthetic Transformations
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states, which are the high-energy points along the reaction coordinate.
For the synthesis of 1-((p-chlorobenzyl)oxy)-hydantoin, a key step would likely be the N-alkylation or N-oxygenation of a hydantoin precursor. ontosight.aimdpi.com Computational modeling could be used to:
Predict Reaction Feasibility: By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed synthetic step can be estimated.
Elucidate Mechanisms: DFT can help distinguish between different possible reaction mechanisms (e.g., SN1 vs. SN2) by comparing the activation barriers of each pathway.
Understand Regioselectivity: In molecules with multiple reactive sites, such as the N-1 and N-3 positions of hydantoin, computational models can predict which site is more likely to react by comparing the transition state energies for attack at each position.
Elucidating Structure-Reactivity Relationships from Theoretical Parameters for 1-((p-chlorobenzyl)oxy)-Hydantoin
A primary goal of computational chemistry is to establish clear relationships between a molecule's calculated structure and its observable reactivity. For 1-((p-chlorobenzyl)oxy)-hydantoin, several such relationships can be elucidated from theoretical parameters.
Reactivity Sites: The calculated charge distribution and Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov For instance, the negatively charged carbonyl oxygens are likely sites for electrophilic attack or coordination to metal ions, while the positively charged carbonyl carbons are sites for nucleophilic attack.
Kinetic Stability: The HOMO-LUMO energy gap serves as an index of kinetic stability. nih.gov A larger gap implies higher stability and lower reactivity, whereas a smaller gap in 1-((p-chlorobenzyl)oxy)-hydantoin would suggest it is more likely to participate in chemical reactions.
Tautomerism and Reactivity: Since the diketo tautomer is computationally shown to be the most stable form, its structure is the most relevant for predicting the reactivity of 1-((p-chlorobenzyl)oxy)-hydantoin under most conditions. Reactions will primarily proceed from this dominant tautomeric form.
By integrating these computational insights, a comprehensive picture of the chemical nature of 1-((p-chlorobenzyl)oxy)-hydantoin emerges, linking its electronic structure to its potential chemical behavior and guiding its application in various scientific domains.
Solvation Effects on the Electronic Properties and Chemical Reactivity of N-1 Functionalized Hydantoins
The environment in which a molecule exists plays a crucial role in determining its electronic structure and, consequently, its chemical behavior. For N-1 functionalized hydantoins, including HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)-, the surrounding solvent molecules can significantly influence their electronic properties and reactivity. Theoretical and computational chemistry provides a powerful lens through which to investigate these intricate solute-solvent interactions.
Computational studies, particularly those employing Density Functional Theory (DFT), have shed light on the impact of solvent polarity on the electronic characteristics of N-1 substituted hydantoins. arabjchem.org These investigations often utilize polarizable continuum models (PCM) to simulate the solvent environment, allowing for the analysis of properties in various media, from non-polar solvents like benzene (B151609) to polar aprotic solvents like tetrahydrofuran (B95107) (THF) and polar protic solvents like water. arabjchem.org
For instance, a DFT study on a series of 1-substituted hydantoins, encompassing both electron-withdrawing and electron-releasing substituents at the N-1 position, revealed this trend. arabjchem.org The calculated dipole moments for various tautomeric forms of these hydantoins were consistently higher in polar solvents like THF and water compared to the gas phase or a non-polar solvent like benzene. arabjchem.org This stabilization of polar forms in polar solvents can have significant implications for the molecule's reactivity and biological interactions.
| Tautomer/Substituent | Gas Phase | Benzene | THF | Water |
| Hy1-NO2 | 1.83 | 2.19 | 2.51 | 2.61 |
| Hy1-CF3 | 2.37 | 2.91 | 3.39 | 3.53 |
| Hy1-Br | 3.65 | 4.41 | 5.09 | 5.30 |
| Hy1-H | 4.21 | 5.08 | 5.86 | 6.09 |
| Hy1-CH=CH2 | 4.13 | 4.99 | 5.76 | 5.99 |
| Hy1-OH | 3.42 | 4.22 | 4.92 | 5.13 |
| Hy1-CH3 | 4.38 | 5.29 | 6.11 | 6.35 |
| Hy2-NO2 | 6.27 | 7.42 | 8.42 | 8.70 |
| Hy2-CF3 | 5.48 | 6.55 | 7.48 | 7.76 |
| Hy2-Br | 3.99 | 4.88 | 5.66 | 5.89 |
| Hy2-H | 3.48 | 4.29 | 5.00 | 5.21 |
| Hy2-CH=CH2 | 3.56 | 4.38 | 5.10 | 5.31 |
| Hy2-OH | 4.29 | 5.16 | 5.93 | 6.16 |
| Hy2-CH3 | 3.28 | 4.07 | 4.77 | 4.97 |
Table 1: Calculated Dipole Moments (in Debye) of Tautomers of 1-Substituted Hydantoins in the Gas Phase and Different Solvents. Data sourced from a DFT study on 1-substituted hydantoins. arabjchem.org
The chemical reactivity of N-1 functionalized hydantoins is also profoundly influenced by solvation. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Solvation can alter the energies of the HOMO and LUMO. In general, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO gap. A smaller HOMO-LUMO gap typically implies higher reactivity. While specific data for HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)- is not available, the general principles observed for other N-1 substituted hydantoins can be extrapolated. The interaction with solvent molecules can modulate the electron distribution within the hydantoin ring and its substituents, thereby fine-tuning its susceptibility to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis is another computational tool that provides insights into charge distribution and intramolecular interactions, which are affected by the solvent. NBO analysis on 1-substituted hydantoins has shown that the nitrogen atoms of the hydantoin ring typically carry a significant negative charge, making them potential sites for electrophilic attack. arabjchem.org The magnitude of these charges can be influenced by the solvent environment. For instance, in polar solvents, the charge separation can be more pronounced, potentially enhancing the reactivity at these sites.
| Atom | Hy1-NO2 | Hy1-CF3 | Hy1-Br | Hy1-H | Hy1-CH=CH2 | Hy1-OH | Hy1-CH3 |
| N1 | -0.379 | -0.471 | -0.468 | -0.493 | -0.479 | -0.509 | -0.493 |
| C2 | 0.697 | 0.691 | 0.677 | 0.671 | 0.672 | 0.678 | 0.669 |
| N3 | -0.569 | -0.573 | -0.574 | -0.577 | -0.576 | -0.574 | -0.578 |
| C4 | 0.741 | 0.742 | 0.743 | 0.742 | 0.742 | 0.742 | 0.742 |
| C5 | -0.219 | -0.215 | -0.208 | -0.207 | -0.207 | -0.208 | -0.207 |
Table 2: Calculated NBO Charges on Ring Atoms of 1-Substituted Hydantoins in the Gas Phase. Data sourced from a DFT study on 1-substituted hydantoins. arabjchem.org
Future Research Directions in 1 P Chlorobenzyl Oxy Hydantoin Chemistry
Development of Novel Regioselective and Stereoselective Synthetic Methodologies for Complex N-1 Substitution
The synthesis of hydantoin (B18101) derivatives is a well-established field, yet achieving precise control over substitution patterns, particularly at the N-1 and N-3 positions, remains a significant challenge. organic-chemistry.orgrsc.orgrsc.org For compounds like 1-((p-chlorobenzyl)oxy)-hydantoin, where the N-1 position is key, the development of highly regioselective synthetic methods is paramount.
Future research will likely focus on overcoming the inherent challenges of regioselectivity in hydantoin chemistry. rsc.orgrsc.org The two nitrogen atoms within the hydantoin ring present similar nucleophilicity, often leading to mixtures of N-1 and N-3 substituted products. rsc.orgrsc.org Recent studies have shown that steric shielding strategies can be employed to direct substitution to the desired nitrogen, a technique that could be further refined and expanded. rsc.orgrsc.orgnih.govresearchgate.netiucc.ac.il For instance, the use of bulky protecting groups or specifically designed reagents could favor N-1 functionalization.
Furthermore, the introduction of chirality, especially at the C-5 position, adds another layer of complexity and potential. organic-chemistry.orgthieme-connect.com The development of stereoselective synthetic routes to enantiomerically pure N-1-oxybenzyl-substituted hydantoins is a critical area for future investigation. This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from enantiopure amino acids. organic-chemistry.orgnih.gov Methodologies like the Bucherer-Bergs reaction and Ugi multicomponent reactions are continuously being refined to offer better stereocontrol and could be adapted for these specific hydantoin structures. organic-chemistry.orgnih.gov
Table 1: Comparison of Synthetic Strategies for Substituted Hydantoins
| Synthetic Method | Key Features | Potential for N-1 Regioselectivity | Stereocontrol | Reference |
| Bucherer-Bergs Reaction | One-pot synthesis from a ketone/aldehyde, cyanide, and ammonium (B1175870) carbonate. | Generally produces 1,3-unsubstituted or symmetrically substituted hydantoins. Can be modified. | Can produce racemic mixtures; stereocontrol is a challenge. | nih.govmdpi.com |
| Ugi Multicomponent Reaction | A one-pot reaction involving an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid. | Can be designed for specific substitution patterns, including N-1. | Can achieve high stereoselectivity with chiral components. | organic-chemistry.orgnih.gov |
| Vorbrüggen Ribosylation | Used for N-glycosylation, but principles can be applied to other substitutions. | Prone to mixtures of N-1 and N-3 isomers; can be influenced by steric shielding. | Dependent on the stereochemistry of the starting materials. | rsc.orgrsc.org |
| Phase-Transfer Catalysis | Employs a catalyst to facilitate the migration of a reactant from one phase into another where reaction occurs. | Can offer good selectivity for C-5 alkylation, potential for N-alkylation needs more exploration. | Enantioselective versions are being developed using chiral catalysts. | acs.orgacs.orgnih.gov |
Exploration of Advanced Catalytic Systems for Efficient N-1 O-Benzylation and Related Functionalizations
Catalysis offers a powerful tool for achieving efficient and selective chemical transformations. In the context of 1-((p-chlorobenzyl)oxy)-hydantoin, the development of advanced catalytic systems for the crucial N-1 O-benzylation step is a promising research frontier. While traditional methods may rely on stoichiometric reagents, catalytic approaches offer advantages in terms of atom economy, milder reaction conditions, and reduced waste. researchgate.net
Future work could explore a range of catalytic systems. Transition metal catalysts, such as those based on palladium, copper, or iridium, have shown great promise in N-arylation and N-alkylation reactions of various nitrogen-containing heterocycles. researchgate.netacs.orgnsf.gov The application of these catalysts to the specific challenge of N-1 O-benzylation of hydantoins could lead to highly efficient and selective processes. For example, borrowing hydrogen methodologies, which utilize alcohols as alkylating agents with the liberation of water as the only byproduct, represent a particularly green and attractive strategy. researchgate.net
Organocatalysis and phase-transfer catalysis are other areas ripe for exploration. acs.orgnih.gov Chiral phase-transfer catalysts have been used for the enantioselective alkylation of hydantoins at the C-5 position, and similar principles could be applied to achieve stereoselective N-1 functionalization. acs.orgacs.orgnih.gov The development of catalysts that can operate under mild, environmentally friendly conditions will be a key focus.
Computational Design and Prediction of Novel Hydantoin Architectures with Tailored Chemical Reactivity Profiles
The integration of computational chemistry into the drug discovery and materials science workflow has become indispensable. nih.goveurekaselect.com For hydantoin chemistry, computational tools offer the ability to design and predict the properties of novel derivatives before their synthesis, saving significant time and resources. researchgate.netmdpi.com
Future research will increasingly rely on in silico methods to design novel hydantoin architectures based on the 1-((p-chlorobenzyl)oxy)-hydantoin scaffold. nih.govacs.org By systematically modifying the substituents on the hydantoin ring and the benzyl (B1604629) group, it is possible to create vast virtual libraries of compounds. Quantum mechanical calculations and density functional theory (DFT) can then be used to predict their chemical reactivity profiles, including parameters like electron affinity, ionization potential, and susceptibility to nucleophilic or electrophilic attack. researchgate.net This allows for the pre-selection of candidates with desired electronic properties for specific applications.
Conformational analysis through molecular modeling will also be crucial for understanding how these molecules might interact with biological targets or self-assemble into larger structures. nih.govacs.org Predicting the preferred three-dimensional shapes and dynamic behavior of these molecules can provide insights into their potential biological activity or material properties. nih.govacs.org
Integration of 1-((p-Chlorobenzyl)oxy)-Hydantoin into Elaborate Chemical Systems and Supramolecular Assemblies
The unique structural features of 1-((p-chlorobenzyl)oxy)-hydantoin make it an attractive building block for the construction of more complex chemical systems and supramolecular assemblies. The hydantoin core provides hydrogen bonding donor and acceptor sites, while the p-chlorobenzyl group can participate in π-π stacking and other non-covalent interactions. psu.edu
A significant future direction will be the incorporation of this hydantoin derivative into larger molecular architectures, such as polymers, dendrimers, or macrocycles. nih.gov This could lead to the development of new materials with tailored properties, for example, for use in drug delivery systems where the hydantoin moiety could be a cleavable linker or a recognition element. nih.govnih.gov
The principles of supramolecular chemistry and crystal engineering will be instrumental in guiding the self-assembly of these molecules into well-defined nanostructures. psu.edu By carefully designing the substitution pattern, it may be possible to control the formation of specific supramolecular synthons, leading to the creation of materials with interesting optical, electronic, or porous properties. The interplay between hydrogen bonding, halogen bonding (due to the chlorine atom), and π-stacking will be a rich area for investigation.
Methodological Advancements in the Theoretical Treatment and Predictive Modeling of Substituted Hydantoin Systems
As the complexity of the designed hydantoin systems increases, so too does the need for more accurate and efficient theoretical models to predict their behavior. researchgate.net Future research will not only apply existing computational methods but will also focus on developing new theoretical frameworks specifically tailored for substituted hydantoin systems.
One area of advancement will be the development of more accurate force fields for molecular dynamics simulations of hydantoins. This will allow for more realistic simulations of their conformational dynamics and interactions with their environment, such as solvent molecules or biological macromolecules.
Furthermore, the use of quantum mechanics/molecular mechanics (QM/MM) methods will become more prevalent for studying reactions and interactions involving hydantoins in complex environments. These hybrid methods allow for a high-level quantum mechanical treatment of the reactive center while treating the surrounding environment with a more computationally efficient molecular mechanics approach.
The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will also be a key area of focus. mdpi.com By correlating the structural features of a series of hydantoin derivatives with their observed biological activity or physical properties, it is possible to build predictive models that can guide the design of new and improved compounds. mdpi.com The application of machine learning and artificial intelligence to these modeling efforts is expected to significantly enhance their predictive power.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
